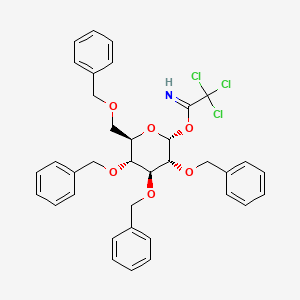

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate

概要

説明

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate: is a biochemical reagent commonly used in organic synthesis. It is particularly significant in the biomedical field for the formation of glycosidic bonds, which are essential in the production of antiviral drugs. This compound is a derivative of D-glucopyranose, where the hydroxyl groups are protected by benzyl groups, and it is further modified with a trichloroacetimidate group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems for the protection and functionalization steps.

化学反応の分析

General Reactivity

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate primarily participates in substitution reactions, especially in the creation of glycosidic bonds. It can also be involved in acylation and other functional group transformations. This compound serves as a hemiacetal intermediate for glucosylation couplings .

Glycosylation Reactions

The primary application of this compound is in glycosylation reactions. It acts as a glycosyl donor, transferring the glucopyranosyl unit to a suitable acceptor molecule to form a new glycosidic bond.

-

Mechanism: The trichloroacetimidate group at the anomeric position is crucial for its reactivity. Activation, typically by a Lewis acid, generates an electrophilic species at the anomeric carbon, which is then attacked by the nucleophilic hydroxyl group of the acceptor molecule.

-

Stereoselectivity: The reaction conditions can be optimized to achieve high stereoselectivity, leading to the preferential formation of either alpha or beta glycosides .

Reaction Conditions

-

Common Reagents: Substitution reactions typically involve the use of nucleophiles under mild conditions. Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

-

Solvents: Soluble in chloroform and insoluble in water.

-

Temperature: The action of this compound can be influenced by environmental factors such as temperature. For instance, it is stored at a temperature of −20°C.

Byproducts

The major products formed from these reactions are glycosides, which are crucial intermediates in the synthesis of complex carbohydrates and antiviral drugs.

科学的研究の応用

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is attached to another molecule. 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate acts as an effective glycosyl donor due to its stability and reactivity.

Case Studies:

- Synthesis of Oligosaccharides : Researchers have successfully utilized this compound to synthesize complex oligosaccharides that mimic natural glycan structures. This is essential for studying glycoproteins and glycolipids in biological systems.

- Stereoselectivity : The compound has been shown to provide high stereoselectivity in glycosylation reactions, which is crucial for the synthesis of biologically active compounds.

Development of Glycoconjugates

Glycoconjugates are molecules that consist of carbohydrates covalently linked to proteins or lipids. The use of this compound allows for the efficient construction of these glycoconjugates.

Applications:

- Vaccine Development : Glycoconjugates are important in vaccine formulations. The compound has been used to create glycoconjugate vaccines that enhance immune responses against pathogens.

- Drug Delivery Systems : Its application in drug delivery systems involves attaching therapeutic agents to glycoconjugates to improve targeting and efficacy.

Chemical Biology Studies

The compound's ability to modify biological molecules makes it a valuable tool in chemical biology.

Research Highlights:

- Cellular Interactions : Studies have demonstrated that glycans synthesized using this compound can influence cell-cell interactions and signaling pathways.

- Disease Models : Researchers utilize modified glycans to study their roles in diseases such as cancer and autoimmune disorders.

Comparative Analysis of Glycosyl Donors

| Glycosyl Donor | Reactivity | Stereoselectivity | Applications |

|---|---|---|---|

| This compound | High | Excellent | Oligosaccharide synthesis, glycoconjugates |

| 2,3,4-Tri-O-benzyl-alpha-D-glucopyranosyl bromide | Moderate | Good | Limited applications |

| 1-Thio-beta-D-glucopyranoside | Moderate | Variable | Glycoside synthesis |

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate involves the formation of glycosidic bonds through a substitution reaction. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by a hydroxyl group on the sugar moiety. This results in the formation of a glycosidic bond, which is a key step in the synthesis of complex carbohydrates and glycosylated molecules .

類似化合物との比較

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Uniqueness: What sets 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate apart from similar compounds is its specific use in the formation of glycosidic bonds under mild conditions. The presence of the trichloroacetimidate group makes it particularly effective for this purpose, providing high yields and selectivity in glycosylation reactions.

生物活性

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is a glycosyl donor that plays a significant role in carbohydrate chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives. This compound is derived from glucose and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is CHClNO. It possesses a complex structure characterized by multiple benzyl groups attached to the glucopyranose moiety, enhancing its reactivity and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose with trichloroacetonitrile in the presence of a base such as sodium carbonate. This process results in high yields and allows for the production of this glycosyl donor in a straightforward manner .

Cytotoxicity

Preliminary evaluations suggest that compounds containing glucopyranoside structures can possess cytotoxic properties against cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. The specific cytotoxicity profile of this compound remains to be fully elucidated but may follow similar pathways as other glucoside derivatives .

Applications in Drug Development

Glycosylation reactions facilitated by trichloroacetimidates are crucial in the synthesis of bioactive compounds. The ability to modify existing drugs or synthesize new glycosides can lead to enhanced pharmacological properties. For example, the synthesis of disaccharide nucleosides using this glycosyl donor has been reported to yield compounds with promising biological activities .

Case Studies

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICALCPRSCSMO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453689 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74808-09-6 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。